

# An In-depth Technical Guide on (2-Acetyl-4-methylpentyl)trimethylammonium Iodide

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## Compound of Interest

**Compound Name:** (2-Acetyl-4-methylpentyl)trimethylammonium Iodide

**Cat. No.:** B596643

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This technical guide provides a comprehensive overview of the chemical properties of **(2-Acetyl-4-methylpentyl)trimethylammonium Iodide**. It is intended for researchers, scientists, and professionals in drug development who may encounter this compound, notably as an impurity associated with the antipsychotic drug Tetrabenazine.<sup>[1][2][3]</sup>

## Core Compound Data

**(2-Acetyl-4-methylpentyl)trimethylammonium Iodide** is a quaternary ammonium salt.<sup>[3]</sup> Its key identifiers and physicochemical properties are summarized below for clear reference and comparison.

Property	Value	Source
IUPAC Name	(2-acetyl-4-methylpentyl)-trimethylazanium iodide	PubChem[4]
CAS Number	1069-62-1	LGC Standards, Pharmaffiliates[1][2]
Molecular Formula	C11H24INO	LGC Standards, PubChem[1][4][5]
Molecular Weight	313.22 g/mol	Pharmaffiliates, PubChem[2][4][6]
Appearance	White to Off-White Solid	Pharmaffiliates[2]
Melting Point	180-181 °C	Echemi[3]
Monoisotopic Mass	313.09026 Da	PubChem[4]
Topological Polar Surface Area	17.1 Å <sup>2</sup>	PubChem[4]
Application Context	Impurity of Tetrabenazine, Deutetrabenazine, and Valbenazine	LGC Standards, Pharmaffiliates[1][2][6]

## Experimental Protocols: Characterization of Pharmaceutical Impurities

Detailed experimental protocols for the de novo synthesis of **(2-Acetyl-4-methylpentyl)trimethylammonium Iodide** are not readily available in public literature, as it is primarily handled as an analytical reference standard. However, a general workflow for the isolation and characterization of such an impurity from a bulk drug substance (e.g., Tetrabenazine) is a standard procedure in pharmaceutical development and quality control.

The process involves isolating the impurity from the active pharmaceutical ingredient (API) and then elucidating its structure and purity.

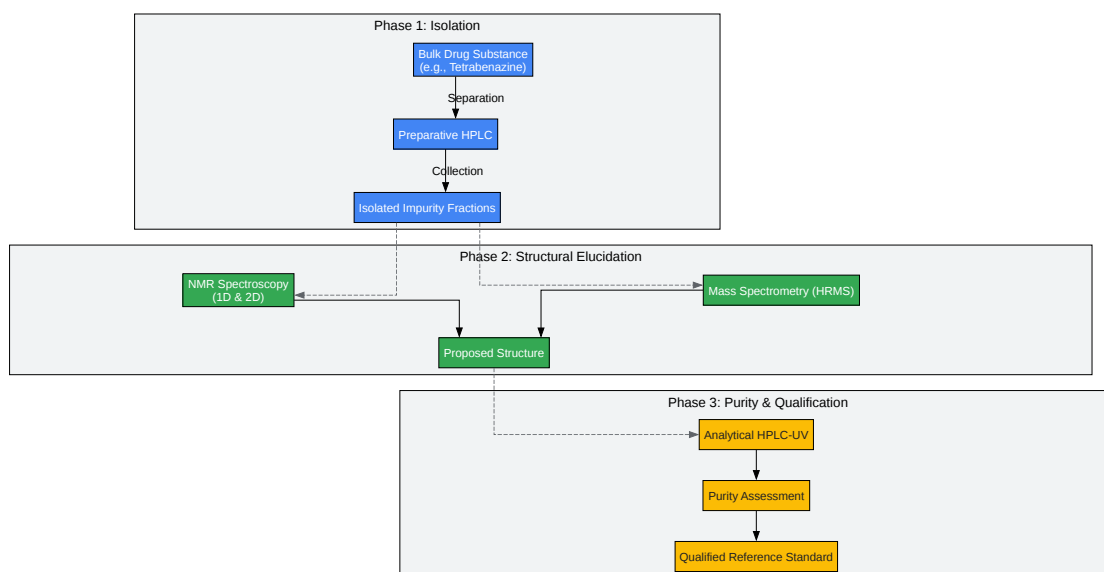
- Isolation: The impurity is typically isolated from the parent drug substance using preparative High-Performance Liquid Chromatography (HPLC). A gradient elution method is developed

to achieve sufficient separation between the API and the impurity. Fractions corresponding to the impurity peak are collected.

- **Structural Elucidation:** A combination of spectroscopic techniques is employed to determine the chemical structure of the isolated compound.
  - **Mass Spectrometry (MS):** High-resolution mass spectrometry (HRMS) is used to determine the exact mass and elemental composition, confirming the molecular formula. [\[4\]](#)
  - **Nuclear Magnetic Resonance (NMR):** 1D NMR ( $^1\text{H}$ ,  $^{13}\text{C}$ ) and 2D NMR (COSY, HSQC, HMBC) experiments are conducted to establish the connectivity of atoms and finalize the two-dimensional structure of the molecule.
- **Purity Assessment:** The purity of the isolated reference standard is critical for its use in quantitative analysis. This is typically assessed using a stability-indicating HPLC-UV method. The purity is often determined as a percentage of the peak area.
- **Reference Standard Qualification:** Once characterized and its purity confirmed, the material is qualified as a reference standard for routine quality control testing of the API, where it is used to identify and quantify the presence of this specific impurity in production batches.

## Visualization of Impurity Characterization Workflow

The following diagram illustrates the logical workflow for the identification and characterization of a pharmaceutical impurity like **(2-Acetyl-4-methylpentyl)trimethylammonium Iodide**.



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Caption: Workflow for Pharmaceutical Impurity Characterization.

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## References

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